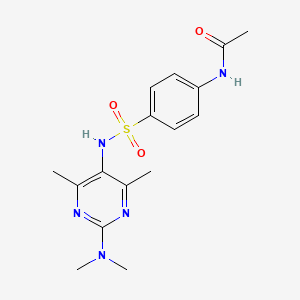

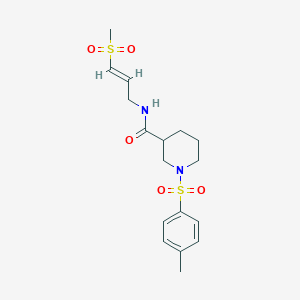

N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfonamides are a group of compounds that contain a sulfonamide functional group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom . They are known as sulfa drugs and were the first antimicrobial drugs . They are derived from sulfanilamide, which prevents the growth of bacteria .

Synthesis Analysis

The synthesis of sulfonamides generally involves a sequence of reactions starting with aniline . The newly synthesized compounds are then characterized by spectral analysis .Molecular Structure Analysis

The molecular structure of sulfonamides can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, PXRD, and TG methods .Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. For example, they can be used to synthesize various derivatives with biological importance .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be determined using various methods. For example, their density, boiling point, molecular formula, and molecular weight can be determined .Applications De Recherche Scientifique

Synthesis and Biological Activity

Antimicrobial Activity : The synthesis of novel heterocyclic compounds featuring the sulfamoyl moiety has been investigated, with some compounds demonstrating antibacterial and antifungal activities. These activities were evaluated through the hydrolysis and subsequent reactions of N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide derivatives (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Synthetic Methodology : Research into the synthetic pathways of related compounds, including studies on optimizing yields and discovering new synthetic reactions, has utilized derivatives of this compound as key intermediates or final products. This includes the development of methods for synthesizing compounds with similar structural features for further biological evaluation (Qiu-jin, 2010).

Radioligand Development for PET Imaging : The compound has been part of a series studied for selective ligands of the translocator protein (18 kDa), important in the development of radioligands like DPA-714 for positron emission tomography (PET) imaging. These studies underscore the importance of structural modifications, including fluorination, for the development of diagnostic tools in neuroscience (Dollé et al., 2008).

Antitumor and Antimicrobial Investigations : Further research has expanded into the synthesis of pyrimidine-azitidinone analogues, exploring their antioxidant, antimicrobial, and antitubercular activities. These studies highlight the versatility of this compound derivatives in yielding compounds with potential therapeutic applications (Chandrashekaraiah et al., 2014).

Protein Binding and Interaction Studies : Investigations into the binding interactions of derivatives with proteins, such as bovine serum albumin (BSA), have been conducted. These studies provide insights into the potential therapeutic applications and pharmacokinetics of such compounds, including their solubility, distribution, and binding efficiency (Meng et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c1-10-15(11(2)18-16(17-10)21(4)5)20-25(23,24)14-8-6-13(7-9-14)19-12(3)22/h6-9,20H,1-5H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCOXDCPADQQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis](/img/structure/B2936632.png)

![Spiro[4.6]undec-3-en-2-one](/img/structure/B2936640.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2936642.png)

![Methyl 2-amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2936643.png)

![tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate](/img/structure/B2936645.png)

![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2936646.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2936652.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2936654.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2936655.png)